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This technical guide provides a comprehensive overview of the crystal structure of 1,1'-

bis(diisopropylphosphino)ferrocene (dippf), a pivotal phosphine ligand in the realms of catalysis

and materials science. Designed for researchers, scientists, and professionals in drug

development, this document collates crystallographic data, experimental methodologies, and

structural visualizations to facilitate a deeper understanding of this versatile organometallic

compound.

Molecular Structure and Crystallographic
Parameters
The crystal structure of 1,1'-bis(diisopropylphosphino)ferrocene reveals a molecule with the

iron atom sandwiched between two cyclopentadienyl (Cp) rings. Each Cp ring is substituted

with a diisopropylphosphino group. The molecule crystallizes in the monoclinic space group

P2(1)/n. The crystallographic data provides a detailed insight into the bonding and

conformation of the molecule.

Table 1: Crystal Data and Structure Refinement for 1,1'-Bis(diisopropylphosphino)ferrocene
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Parameter Value

Empirical formula C22H36FeP2

Formula weight 418.31

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2(1)/n

Unit cell dimensions a = 9.134(2) Å, α = 90°

b = 14.898(3) Å, β = 106.34(3)°

c = 16.591(3) Å, γ = 90°

Volume 2167.3(8) Å³

Z 4

Density (calculated) 1.282 Mg/m³

Absorption coefficient 0.898 mm⁻¹

F(000) 904

Table 2: Selected Bond Lengths (Å) and Angles (°) for 1,1'-Bis(diisopropylphosphino)ferrocene
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Bond Length (Å) Angle Degrees (°)

Fe-C(1) 2.041(3) C(1)-C(2)-C(3) 108.3(3)

Fe-C(2) 2.049(3) C(2)-C(3)-C(4) 108.1(3)

Fe-C(3) 2.047(3) C(3)-C(4)-C(5) 108.1(3)

Fe-C(4) 2.041(3) C(4)-C(5)-C(1) 108.1(3)

Fe-C(5) 2.035(3) C(5)-C(1)-C(2) 107.4(3)

P(1)-C(1) 1.834(3) C(1)-P(1)-C(6) 103.4(2)

P(2)-C(1A) 1.837(3) C(1)-P(1)-C(9) 104.1(2)

P(1)-C(6) 1.859(4) C(1A)-P(2)-C(12) 102.9(2)

P(1)-C(9) 1.861(4) C(1A)-P(2)-C(15) 104.5(2)

P(2)-C(12) 1.858(4)

P(2)-C(15) 1.863(4)

Experimental Protocols
Synthesis of 1,1'-Bis(diisopropylphosphino)ferrocene
The synthesis of 1,1'-bis(diisopropylphosphino)ferrocene is typically achieved through the

reaction of 1,1'-dilithioferrocene with chlorodiisopropylphosphine.

Reaction Scheme:
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Available at: [https://www.benchchem.com/product/b2480127#crystal-structure-of-1-1-bis-
diisopropylphosphino-ferrocene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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